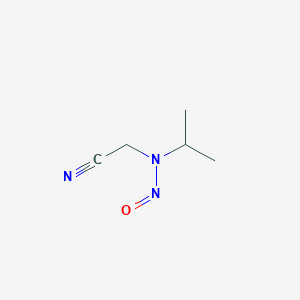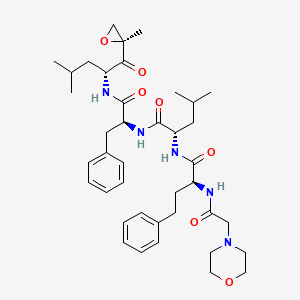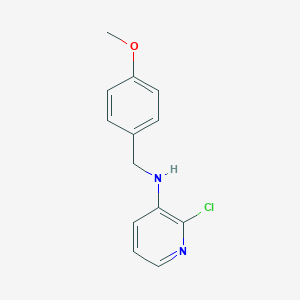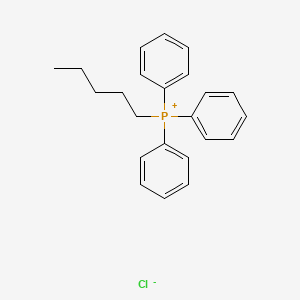![molecular formula C19H16S B14127464 [1,1'-Biphenyl]-4-yl(p-tolyl)sulfane](/img/structure/B14127464.png)
[1,1'-Biphenyl]-4-yl(p-tolyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-4-yl(p-tolyl)sulfane: is an organic compound that features a biphenyl group and a p-tolyl group connected through a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-yl(p-tolyl)sulfane typically involves the reaction of biphenyl-4-thiol with p-tolyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-4-yl(p-tolyl)sulfane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-yl(p-tolyl)sulfane can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed:
Oxidation: Sulfoxides and sulfones
Reduction: Corresponding thiol
Substitution: Functionalized aromatic compounds
Scientific Research Applications
Chemistry: In chemistry, [1,1’-Biphenyl]-4-yl(p-tolyl)sulfane is used as a building block for the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and other biomedical applications.
Medicine: In medicine, derivatives of [1,1’-Biphenyl]-4-yl(p-tolyl)sulfane are investigated for their therapeutic potential. The compound’s ability to interact with biological targets can lead to the development of new pharmaceuticals.
Industry: In the industrial sector, [1,1’-Biphenyl]-4-yl(p-tolyl)sulfane is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-yl(p-tolyl)sulfane involves its interaction with molecular targets through its sulfur atom and aromatic rings. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. Additionally, the biphenyl and p-tolyl groups can engage in π-π interactions with aromatic residues in biological molecules, further influencing their function.
Comparison with Similar Compounds
Biphenyl-4-thiol: A precursor to [1,1’-Biphenyl]-4-yl(p-tolyl)sulfane, used in similar synthetic applications.
p-Tolyl sulfide: Another sulfur-containing compound with a similar structure but different reactivity and applications.
Diphenyl sulfide: A related compound with two phenyl groups connected by a sulfur atom, used in various chemical syntheses.
Uniqueness: [1,1’-Biphenyl]-4-yl(p-tolyl)sulfane is unique due to the combination of biphenyl and p-tolyl groups, which impart distinct electronic and steric properties. This uniqueness allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H16S |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
1-methyl-4-(4-phenylphenyl)sulfanylbenzene |
InChI |
InChI=1S/C19H16S/c1-15-7-11-18(12-8-15)20-19-13-9-17(10-14-19)16-5-3-2-4-6-16/h2-14H,1H3 |
InChI Key |
HZOKIJIQLRNFRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


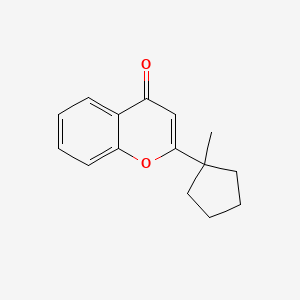
![N-[(5-methoxy-1H-indol-1-yl)acetyl]-L-tryptophan](/img/structure/B14127384.png)
![3-(4-ethoxyphenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127391.png)
![2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]furan](/img/structure/B14127401.png)
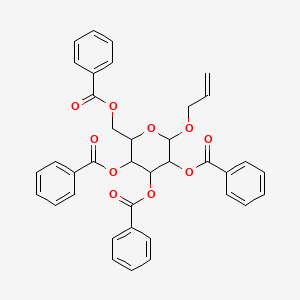
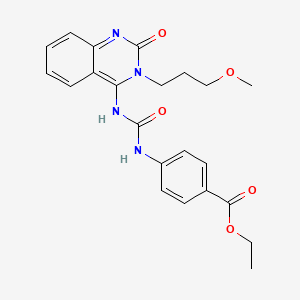
![S-[(3,4-Dimethylphenyl)methyl]-L-cysteine](/img/structure/B14127412.png)

![(Pentafluorophenyl)[4-(pyrazin-2-yl)piperazin-1-yl]methanone](/img/structure/B14127428.png)
![methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14127438.png)
